molecular formula C18H18N2O7 B460861 2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE

2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE

Cat. No.: B460861
M. Wt: 374.3g/mol
InChI Key: QILMMMJMDIETOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the pyridinyl group and other substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXYETHYL 2-AMINO-6-(HYDROXYMETHYL)-8-OXO-4-(PYRIDIN-4-YL)-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBOXYLATE: shares similarities with other pyrano[3,2-b]pyran derivatives and pyridinyl-substituted compounds.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse reactions and interact with various biological targets makes it a valuable tool in research and industry.

Properties

Molecular Formula

C18H18N2O7

Molecular Weight

374.3g/mol

IUPAC Name

2-methoxyethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-4-yl-4H-pyrano[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C18H18N2O7/c1-24-6-7-25-18(23)14-13(10-2-4-20-5-3-10)16-15(27-17(14)19)12(22)8-11(9-21)26-16/h2-5,8,13,21H,6-7,9,19H2,1H3

InChI Key

QILMMMJMDIETOE-UHFFFAOYSA-N

SMILES

COCCOC(=O)C1=C(OC2=C(C1C3=CC=NC=C3)OC(=CC2=O)CO)N

Canonical SMILES

COCCOC(=O)C1=C(OC2=C(C1C3=CC=NC=C3)OC(=CC2=O)CO)N

Origin of Product

United States

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